molecular formula C25H25N5O4S B2824357 ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896307-01-0

ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2824357
CAS No.: 896307-01-0
M. Wt: 491.57
InChI Key: WXMIXXDQILMLGF-UHFFFAOYSA-N
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Description

Ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
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Biological Activity

Ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and synthesis.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₉N₅O₄S
Molecular Weight 491.6 g/mol
CAS Number 896307-01-0

The biological activity of this compound is primarily attributed to its structural components:

  • Triazole Ring : Known for its ability to interact with various biological targets, the triazole moiety can inhibit enzyme activities through competitive binding.
  • Pyrrole Component : This structure enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
  • Methoxybenzyl Group : This substituent may contribute to improved solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : HEPG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

In vitro assays indicated that the compound exhibited IC₅₀ values in the low micromolar range, suggesting potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Screening : A study screened a library of compounds on multicellular spheroids and identified this compound as a novel anticancer agent with promising results in reducing tumor growth .
  • Antimicrobial Testing : Another study tested its efficacy against various bacterial strains, finding it particularly effective against E. faecalis with a minimum inhibitory concentration (MIC) of 8 μM .

Synthesis and Research Applications

The synthesis of this compound involves multiple steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Pyrrole Introduction : Conducted via condensation reactions with diketones.
  • Final Esterification : The benzoate ester is formed through reaction with ethanol under acidic conditions.

This compound holds promise for further research in medicinal chemistry as a potential drug candidate targeting specific enzymes or receptors involved in disease processes .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-3-34-24(32)19-8-10-20(11-9-19)26-23(31)17-35-25-28-27-22(30(25)29-14-4-5-15-29)16-18-6-12-21(33-2)13-7-18/h4-15H,3,16-17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMIXXDQILMLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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